An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine
An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine, an isotopically labeled analog of 2,4-dichloro-6-phenyl-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted triazines as versatile chemical scaffolds.
Introduction
2,4-dichloro-6-phenyl-1,3,5-triazine is a key intermediate in the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and organic electronics.[1][2][3] The introduction of a deuterated phenyl ring (d5) provides a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This guide details a feasible synthetic route for 2,4-dichloro-6-phenyl-d5-1,3,5-triazine and outlines the expected analytical characterization of the final product.
Synthesis of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine
The synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine can be effectively achieved through a Grignard reaction, a well-established method for the arylation of cyanuric chloride.[2] This approach involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a deuterated phenyl Grignard reagent, phenyl-d5-magnesium bromide. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise substitution by careful management of reaction conditions.[4]
Proposed Synthetic Pathway
The proposed two-step synthesis commences with the preparation of the phenyl-d5-magnesium bromide Grignard reagent from bromobenzene-d5 (B116778), followed by its reaction with cyanuric chloride.
Caption: Proposed synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine.
Experimental Protocol
Step 1: Preparation of Phenyl-d5-magnesium bromide
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
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Add a small crystal of iodine to activate the magnesium.
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Dissolve bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
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Add a small portion of the bromobenzene-d5 solution to the magnesium turnings to initiate the reaction.
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Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine
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In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.
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Cool the solution to 0°C using an ice bath.
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Slowly add the freshly prepared phenyl-d5-magnesium bromide solution (1.0 eq) to the cooled triazine solution via a cannula or dropping funnel over 1 hour.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a mixture of ice and 2N hydrochloric acid to quench the reaction.
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Extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane) or by column chromatography on silica (B1680970) gel to obtain 2,4-dichloro-6-phenyl-d5-1,3,5-triazine as a solid.[1]
Characterization
The successful synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine can be confirmed through various analytical techniques. The expected data is summarized below.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉D₅Cl₂N₃ |
| Molecular Weight | 231.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be similar to the non-deuterated analog (121°C) |
Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)
| Chemical Shift (δ) ppm | Multiplicity & Assignment | |
| ¹H NMR | No signals expected in the aromatic region due to deuteration. | |
| ¹³C NMR | ~172.0 | (C-Cl) |
| ~170.5 | (C-phenyl) | |
| ~130.0 | (Ar C-H para) - Signal will be a multiplet due to C-D coupling | |
| ~127.0 | (Ar C-H meta) - Signal will be a multiplet due to C-D coupling | |
| ~122.0 | (Ar C-H ortho) - Signal will be a multiplet due to C-D coupling |
Note: The predicted chemical shifts are based on the non-deuterated analog and may vary slightly. The carbon signals of the deuterated phenyl ring will exhibit splitting due to coupling with deuterium.
Table 2: Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 230 |
| [M+2]⁺ | 232 (due to ³⁷Cl) |
| [M+4]⁺ | 234 (due to two ³⁷Cl) |
Note: The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak will be shifted by +5 mass units compared to the non-deuterated compound.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2200-2300 | C-D stretching vibrations |
| ~1550-1600 | C=N stretching (triazine ring) |
| ~1400-1500 | C=C stretching (aromatic ring) |
| ~800-850 | C-Cl stretching |
Experimental Workflow and Analysis
The overall workflow for the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine is depicted below.
Caption: Workflow for the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine via a Grignard reaction, along with a comprehensive summary of its expected characterization data. The availability of this isotopically labeled compound will be of significant value to researchers in various fields, enabling more precise and detailed studies in drug discovery and materials science.
